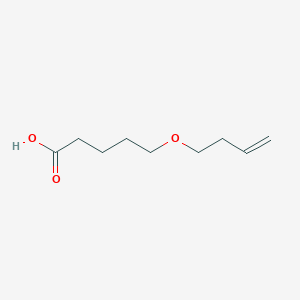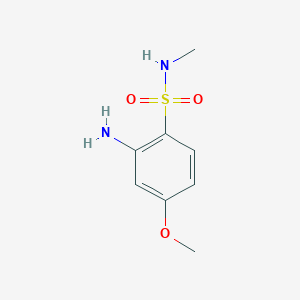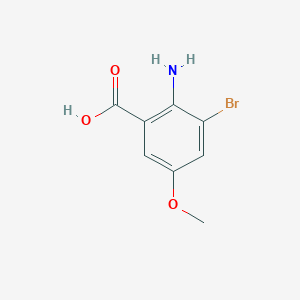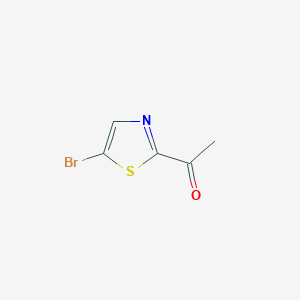![molecular formula C14H12N2 B1517345 2-苄基咪唑并[1,2-a]吡啶 CAS No. 889813-26-7](/img/structure/B1517345.png)
2-苄基咪唑并[1,2-a]吡啶
描述
2-Benzylimidazo[1,2-a]pyridine is a heterocyclic aromatic organic compound belonging to the imidazo[1,2-a]pyridine class. This compound features a fused benzene ring and an imidazo[1,2-a]pyridine core, making it a valuable scaffold in organic synthesis and pharmaceutical chemistry[_{{{CITATION{{{_1{Functionalization of imidazo 1,2- - RSC Publishing.
Synthetic Routes and Reaction Conditions:
CuI-Catalyzed Aerobic Oxidative Synthesis: This method involves the reaction of 2-aminopyridines with acetophenones in the presence of a copper(I) iodide catalyst under aerobic conditions. The reaction is compatible with a broad range of functional groups and can produce alkenyl-substituted imidazoheterocycles using unsaturated ketones as substrates.
Catalyst-Free Cascade Process: This method uses 2-aminopyridine and 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene to synthesize 3-arylimidazo[1,2-a]pyridines in yields up to 86%.
Industrial Production Methods: The industrial production of 2-Benzylimidazo[1,2-a]pyridine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: 2-Benzylimidazo[1,2-a]pyridine can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups.
科学研究应用
2-Benzylimidazo[1,2-a]pyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
作用机制
Target of Action
2-Benzylimidazo[1,2-a]pyridine is a novel scaffold that has been utilized in the development of covalent inhibitors . This compound has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . It has also shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) .
Mode of Action
The mode of action of 2-Benzylimidazo[1,2-a]pyridine involves its interaction with its targets, leading to changes that inhibit the growth of cancer cells or tuberculosis bacteria . The compound acts as a covalent inhibitor, binding to its targets and disrupting their normal function .
Biochemical Pathways
The biochemical pathways affected by 2-Benzylimidazo[1,2-a]pyridine are those related to the growth and proliferation of cancer cells and tuberculosis bacteria . The compound’s interaction with its targets leads to downstream effects that inhibit these pathways, thereby exerting its therapeutic effects.
Result of Action
The result of the action of 2-Benzylimidazo[1,2-a]pyridine is the inhibition of the growth of cancer cells or tuberculosis bacteria . This leads to a reduction in the severity of the diseases caused by these cells or bacteria.
生化分析
Biochemical Properties
2-Benzylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, like ATP, to specific substrates. This inhibition can modulate signaling pathways that are critical for cell growth and survival . Additionally, 2-Benzylimidazo[1,2-a]pyridine can bind to DNA and RNA, affecting the transcription and translation processes .
Cellular Effects
The effects of 2-Benzylimidazo[1,2-a]pyridine on cellular processes are profound. It influences cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By inhibiting specific kinases, 2-Benzylimidazo[1,2-a]pyridine can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it affects gene expression by binding to DNA and interfering with transcription factors, leading to altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, 2-Benzylimidazo[1,2-a]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction . Additionally, 2-Benzylimidazo[1,2-a]pyridine can form covalent bonds with certain biomolecules, leading to irreversible inhibition . These interactions result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzylimidazo[1,2-a]pyridine change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2-Benzylimidazo[1,2-a]pyridine can lead to sustained inhibition of target enzymes and persistent changes in cellular function . These effects are crucial for understanding the potential therapeutic applications and safety of the compound.
Dosage Effects in Animal Models
The effects of 2-Benzylimidazo[1,2-a]pyridine vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of dose optimization in the development of 2-Benzylimidazo[1,2-a]pyridine as a therapeutic agent.
Metabolic Pathways
2-Benzylimidazo[1,2-a]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities and can be further processed by conjugation reactions, such as glucuronidation and sulfation . The metabolic flux and levels of these metabolites can influence the overall pharmacokinetics and pharmacodynamics of 2-Benzylimidazo[1,2-a]pyridine.
Transport and Distribution
The transport and distribution of 2-Benzylimidazo[1,2-a]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . These interactions are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
2-Benzylimidazo[1,2-a]pyridine is localized in various subcellular compartments, including the nucleus, cytoplasm, and mitochondria . Its activity and function can be influenced by post-translational modifications, such as phosphorylation and ubiquitination, which direct it to specific organelles . Understanding the subcellular localization of 2-Benzylimidazo[1,2-a]pyridine is essential for elucidating its mechanism of action and potential therapeutic applications.
相似化合物的比较
Imidazo[1,5-a]pyridine
Benzimidazole
Imidazo[1,2-b]pyridine
This comprehensive overview highlights the significance of 2-Benzylimidazo[1,2-a]pyridine in various fields and its potential for future applications
属性
IUPAC Name |
2-benzylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-6-12(7-3-1)10-13-11-16-9-5-4-8-14(16)15-13/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDQUIVNHEZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the current known synthetic routes to produce 2-Benzylimidazo[1,2-a]pyridine?
A1: Currently, two main synthetic routes for 2-Benzylimidazo[1,2-a]pyridine are reported in the literature:
- Dakin-West reaction followed by ring closure: This method utilizes stable mesoionic 3-acyloxazolo[3,2-a]pyridinium-2-olates and ammonia as starting materials. [] The reaction proceeds through a Dakin-West acylation to form an N-(β-oxoethyl)pyridone-2 intermediate, which then undergoes ring closure to yield the desired 2-Benzylimidazo[1,2-a]pyridine. []
- Palladium-Copper catalyzed heterocyclization during Sonogashira coupling: While specific details are limited in the provided abstracts, this method suggests a more direct approach utilizing a Palladium-Copper catalyst system to facilitate the formation of the imidazo[1,2-a]pyridine ring system during a Sonogashira coupling reaction. [, ] Further research is needed to explore the specifics and potential advantages of this method.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


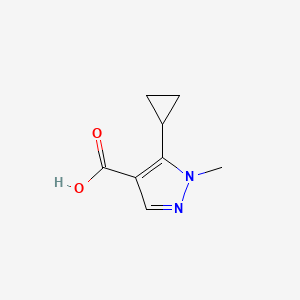
![4-[2-(pyridin-2-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1517264.png)
![2-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B1517265.png)

